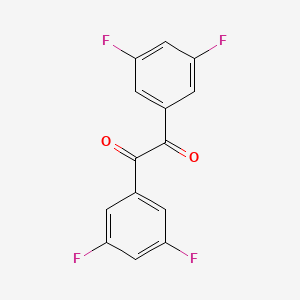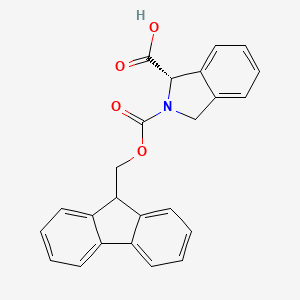
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid is a chiral compound often used in organic synthesis and pharmaceutical research. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amine groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as isoindoline and fluorenylmethanol.
Protection of Amine Group: The amine group of isoindoline is protected using the Fmoc group. This is achieved by reacting isoindoline with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The protected isoindoline is then carboxylated using carbon dioxide or a carboxylating agent to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters or amides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Substitution: Various alcohols or amines in the presence of coupling agents like EDCI or DCC.
Oxidation/Reduction: Oxidizing agents like PCC or reducing agents like LiAlH4.
Major Products Formed
Deprotected Amine: Removal of the Fmoc group yields the free amine.
Esters and Amides: Substitution reactions yield esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules, particularly peptides.
Biology
In biological research, the compound is used to study enzyme-substrate interactions and protein folding due to its chiral nature.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including as a building block for drug development.
Industry
In the pharmaceutical industry, the compound is used in the synthesis of peptide-based drugs and as a standard in chiral chromatography.
Wirkmechanismus
The mechanism of action of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. The compound’s chiral nature also allows for the study of stereochemistry in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)glycine
- (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)alanine
- (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)phenylalanine
Uniqueness
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)isoindoline-1-carboxylic acid is unique due to its isoindoline core, which provides distinct steric and electronic properties compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in the synthesis of specific peptides and in studying the effects of different side chains in peptide chemistry.
Eigenschaften
Molekularformel |
C24H19NO4 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
(1S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-1-carboxylic acid |
InChI |
InChI=1S/C24H19NO4/c26-23(27)22-16-8-2-1-7-15(16)13-25(22)24(28)29-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14H2,(H,26,27)/t22-/m0/s1 |
InChI-Schlüssel |
YDLDAMFCNLVPGY-QFIPXVFZSA-N |
Isomerische SMILES |
C1C2=CC=CC=C2[C@H](N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Kanonische SMILES |
C1C2=CC=CC=C2C(N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


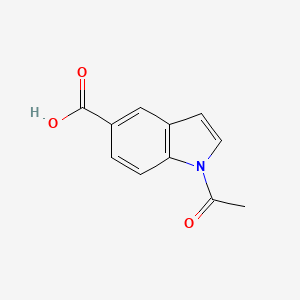
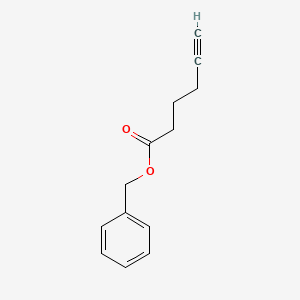
![[(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13916982.png)
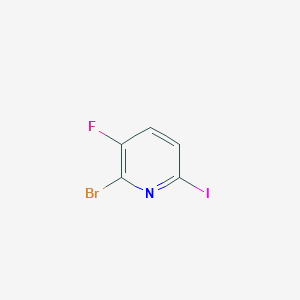
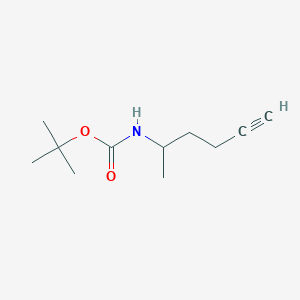
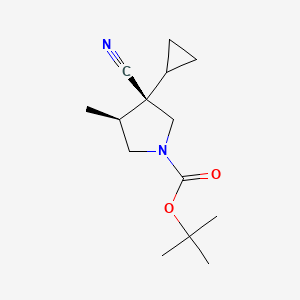
![Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B13916998.png)
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B13917008.png)

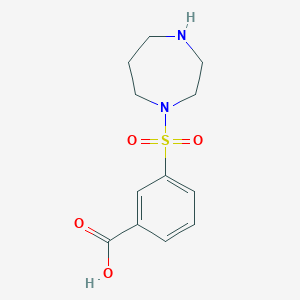
![N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide](/img/structure/B13917030.png)

